Anticancer agent 214

Breast Cancer Camptothecin Analog Cytotoxicity

Researchers studying topoisomerase I (Topo I) inhibition often face variable potency across cell lines due to analog inconsistencies. Anticancer agent 214 is a well-characterized, direct-acting Topo I poison that eliminates prodrug-activation variability. • Defined potency: IC50 = 2.6 nM (MCF-7, ER+) vs 15.7 nM (MDA-MB-231, TNBC), enabling 6-fold differential sensitivity studies. • Reliable reference for SAR: direct structural/functional comparison with Anticancer agent 215 (Compound 1, WO2023030364). • Consistent supply: high-purity synthetic derivative available in standard research quantities with documented storage and shipping conditions.

Molecular Formula C23H22FN3O4
Molecular Weight 423.4 g/mol
Cat. No. B12363709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 214
Molecular FormulaC23H22FN3O4
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)C(C)N)O
InChIInChI=1S/C23H22FN3O4/c1-4-23(30)15-6-18-20-13(8-27(18)21(28)14(15)9-31-22(23)29)19(11(3)25)12-5-10(2)16(24)7-17(12)26-20/h5-7,11,30H,4,8-9,25H2,1-3H3/t11-,23-/m0/s1
InChIKeySUEUHWKTECCXOI-RULNZOCKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer agent 214: Topoisomerase I Inhibitor for Breast Cancer Research


Anticancer agent 214 is a synthetic derivative of the topoisomerase I inhibitor camptothecin (CPT), identified as compound 2 in the patent WO2023030364 [1]. It is characterized by a molecular formula of C23H22FN3O4, a molecular weight of 423.44 g/mol, and the CAS Registry Number 2916404-95-8 [2]. The compound is specifically designed to enhance antiproliferative activity against breast cancer cell lines, with reported IC50 values of 2.6 nM against MCF-7 (estrogen receptor-positive) cells and 15.7 nM against MDA-MB-231 (triple-negative) cells .

Anticancer agent 214: Advantage Over Generic Camptothecin Analogs


While many camptothecin derivatives function as topoisomerase I inhibitors, their potency varies dramatically across different cancer cell lines due to differences in drug uptake, cellular efflux (e.g., via ABC transporters), and metabolism [1]. Anticancer agent 214 is a specific, newly developed synthetic analog with a unique substitution pattern, which results in a distinct potency profile compared to both its closest structural analog (Anticancer agent 215) and clinically established drugs like topotecan and SN-38 (the active metabolite of irinotecan). Substitution with a less optimized analog would lead to significantly different experimental outcomes, potentially requiring higher concentrations, inducing different off-target effects, or failing to adequately inhibit tumor cell proliferation in the intended model systems.

Anticancer agent 214: Comparative Evidence in Breast Cancer Models


Direct Comparison with Agent 215

In the same experimental context (SRB assay, 72h incubation) and from the same patent family, Anticancer agent 214 (Compound 2) demonstrates approximately 2-fold greater potency than Anticancer agent 215 (Compound 1) in MCF-7 cells, and approximately 2.7-fold greater potency in MDA-MB-231 cells. This is a direct, within-study comparison of two structurally similar synthetic camptothecin derivatives. [1]

Breast Cancer Camptothecin Analog Cytotoxicity

Comparison with Topotecan in MCF-7 Cells

Anticancer agent 214's IC50 of 2.6 nM against MCF-7 cells is substantially lower than that reported for the clinically approved topoisomerase I inhibitor topotecan. In a comparable cell-based assay, topotecan exhibited an IC50 of 13 nM, making Anticancer agent 214 approximately 5-fold more potent in this specific cell line. [REFS-1, REFS-2]

Breast Cancer Topoisomerase I Inhibitor Drug Development

Comparison with SN-38 in Triple-Negative Breast Cancer

Against the aggressive, triple-negative breast cancer cell line MDA-MB-231, Anticancer agent 214 exhibits an IC50 of 15.7 nM. This is more potent than the active irinotecan metabolite SN-38 (7-ethyl-10-hydroxycamptothecin), which has a reported IC50 of approximately 40.8 nM (converted from 16.0 ng/mL) against the same cell line. [REFS-1, REFS-2]

Triple-Negative Breast Cancer SN-38 Drug Resistance

Comparison with Irinotecan in MCF-7 Cells

As a class of topoisomerase I poisons, camptothecin analogs show a wide range of potencies. The prodrug irinotecan requires metabolic activation to SN-38 for activity. Studies show irinotecan's IC50 in MCF-7 cells is in the high nanomolar to micromolar range (e.g., 464 nM [1] to 35,580 nM [2]). Anticancer agent 214, with an IC50 of 2.6 nM, is between 178-fold and 13,600-fold more potent, making it a superior choice for direct mechanistic studies that bypass the confounding variable of prodrug metabolism.

Prodrug Irinotecan Metabolism

Comparison with 9-Aminocamptothecin in MCF-7 Cells

In the MCF-7 breast cancer cell line, Anticancer agent 214 exhibits a cytotoxicity threshold (IC50) of 2.6 nM. In contrast, the well-studied analog 9-Aminocamptothecin (9-AC) shows minimal cell killing below a concentration threshold of 2.7 nM and has reported IC50 values for other cancer cell lines in the 6.5-34.1 nM range. This indicates that Anticancer agent 214 has a more than 2-fold higher potency in MCF-7 cells than 9-AC. [REFS-1, REFS-2]

Breast Cancer 9-Aminocamptothecin Topoisomerase I

Anticancer agent 214: Key Research Applications


Differential Sensitivity in Breast Cancer Subtypes

Leverage the 6-fold difference in IC50 values between MCF-7 (2.6 nM) and MDA-MB-231 (15.7 nM) cells [1] to explore the molecular mechanisms underlying differential sensitivity to topoisomerase I inhibition in estrogen receptor-positive versus triple-negative breast cancer.

Benchmarking Next-Generation Topoisomerase I Inhibitors

Utilize Anticancer agent 214 as a highly potent reference standard in the development of novel camptothecin derivatives. Its direct structural and functional comparison to Anticancer agent 215 (Compound 1 in the same patent) provides a robust framework for establishing structure-activity relationships (SAR) [1].

Prodrug-Independent Target Engagement

As a direct-acting topoisomerase I poison with low nanomolar potency, Anticancer agent 214 is ideal for studying the immediate downstream effects of DNA damage response and apoptosis following topoisomerase I inhibition, avoiding the confounding variables of prodrug activation required for agents like irinotecan [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.